4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine
Overview
Description
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine is a heterocyclic compound with the molecular formula C9H9ClN4OS It is characterized by the presence of a thiazole ring fused to a pyrimidine ring, with a morpholine group attached at the 7-position and a chlorine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with a suitable chloropyrimidine derivative under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired thiazolopyrimidine core. The morpholine group is then introduced via nucleophilic substitution using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol, or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of substituted thiazolopyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
- 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)thiomorpholine
- 4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)piperidine
Uniqueness
4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholine group enhances its solubility and ability to interact with biological targets, while the thiazolopyrimidine core provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
4-(5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4OS/c10-9-12-7-6(16-5-11-7)8(13-9)14-1-3-15-4-2-14/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMCEDIFJOUMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70727510 | |
Record name | 5-Chloro-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137278-42-2 | |
Record name | 5-Chloro-7-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70727510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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